Potent CYP1B1 Inhibition with Nanomolar Potency
4-Phenylquinazolin-2-amine directly inhibits Cytochrome P450 1B1 (CYP1B1) with an IC50 of 55 nM [1]. This is a high-value target for cancer chemoprevention and overcoming drug resistance. In contrast, many first-generation quinazoline-based EGFR inhibitors lack this specific activity and do not address CYP1B1-mediated pathways, providing a distinct mechanism for potential combination therapy or novel drug design [2].
| Evidence Dimension | Inhibitory activity against CYP1B1 enzyme |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | First-generation quinazoline EGFR inhibitors (e.g., gefitinib) show no reported CYP1B1 inhibition at comparable concentrations. |
| Quantified Difference | Target compound shows nanomolar inhibition; comparator shows no activity. |
| Conditions | In vitro enzymatic assay (CYP1B1) |
Why This Matters
This specific nanomolar potency against CYP1B1 defines a unique biological target profile not shared by many related quinazoline kinase inhibitors, making it a critical tool for research into this pathway.
- [1] BindingDB. (2019). Affinity Data for CHEMBL4098122: IC50 of 55 nM for CYP1B1. View Source
- [2] Liu, J., et al. (2015). CYP1B1: A promising target for cancer prevention and therapy. Current Medicinal Chemistry, 22(4), 482-495. View Source
